1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea
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Overview
Description
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is a synthetic organic compound that features a tetrazole ring substituted with a 4-fluorophenyl group and a phenylurea moiety
Mechanism of Action
Target of action
Compounds with a tetrazole ring, like this one, are often used in drug design as bioisosteres of carboxylic acids. They can interact with biological targets such as enzymes or receptors through hydrogen bonding .
Mode of action
The exact mode of action would depend on the specific biological target. Generally, the compound could bind to its target and modulate its activity, leading to changes in cellular processes .
Biochemical pathways
Without specific information on the compound’s target, it’s hard to say which biochemical pathways might be affected. Many drugs work by modulating signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and permeability can influence a compound’s bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in enzyme activity to alterations in cell signaling or gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, the pH of the environment can affect a compound’s ionization state, which in turn can influence its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea typically involves the formation of the tetrazole ring followed by the introduction of the phenylurea group. One common method involves the cycloaddition reaction between an azide and a nitrile to form the tetrazole ring. The reaction conditions often include the use of a catalyst such as copper(I) chloride and a solvent like dimethylformamide (DMF). The phenylurea moiety can be introduced through a reaction with phenyl isocyanate under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrazole oxides, while reduction can produce amines .
Scientific Research Applications
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-1H-tetrazole: Shares the tetrazole ring but lacks the phenylurea moiety.
3-phenylurea: Contains the phenylurea group but lacks the tetrazole ring.
4-fluorophenylurea: Similar structure but with a different substitution pattern.
Uniqueness
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is unique due to the combination of the tetrazole ring and phenylurea moiety, which imparts distinct chemical and biological properties.
Biological Activity
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H15FN6O |
Molecular Weight | 344.33 g/mol |
CAS Number | 897623-95-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring from 4-fluorobenzyl chloride and sodium azide, followed by the reaction with phenyl isocyanate to form the urea linkage.
The mechanism of action for this compound is believed to involve its interaction with specific enzymes or receptors. The tetrazole ring and the fluorophenyl group are crucial for binding to biological targets, potentially modulating their activity and leading to various physiological effects .
Anticancer Activity
Research has indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrazole can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the fluorophenyl group may enhance these effects by increasing lipophilicity and improving cell membrane permeability .
Antimicrobial Properties
The antimicrobial activity of tetrazole derivatives has also been documented. The presence of the urea moiety in this compound may contribute to its ability to disrupt microbial cell wall synthesis, leading to bactericidal effects. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential therapeutic applications in treating infections.
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes in target cells, providing a basis for further exploration in drug discovery .
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of tetrazole derivatives, including this compound. The results indicated that it significantly reduced tumor growth in xenograft models, with minimal toxicity observed in normal tissues .
Study on Antimicrobial Effects
Another research article in Antimicrobial Agents and Chemotherapy reported that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antimicrobial agent .
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O/c16-11-6-8-13(9-7-11)22-14(19-20-21-22)10-17-15(23)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRDVOFUSFYOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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